molecular formula C23H24ClN3O5 B11004517 3-(4-chlorobenzyl)-5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]imidazolidine-2,4-dione

3-(4-chlorobenzyl)-5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]imidazolidine-2,4-dione

Cat. No.: B11004517
M. Wt: 457.9 g/mol
InChI Key: XFLQWRCLPKRCTJ-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)METHYL]-5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multiple stepsThe reaction conditions often include the use of catalysts, such as BF3·OEt2, and solvents like DMSO .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)METHYL]-5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHYL]-5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as an anticancer or antiviral agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-5-[2-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C23H24ClN3O5/c1-31-19-9-15-7-8-26(13-16(15)10-20(19)32-2)21(28)11-18-22(29)27(23(30)25-18)12-14-3-5-17(24)6-4-14/h3-6,9-10,18H,7-8,11-13H2,1-2H3,(H,25,30)

InChI Key

XFLQWRCLPKRCTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CC3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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